molecular formula C24H34N2O2 B12917050 4-Phenyltridecyl pyrimidine-5-carboxylate

4-Phenyltridecyl pyrimidine-5-carboxylate

Cat. No.: B12917050
M. Wt: 382.5 g/mol
InChI Key: RXAIFNJRSZACRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyltridecyl pyrimidine-5-carboxylate is a synthetic pyrimidine derivative characterized by a long tridecyl chain substituted with a phenyl group at the C-4 position of the pyrimidine ring.

Properties

Molecular Formula

C24H34N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

4-phenyltridecyl pyrimidine-5-carboxylate

InChI

InChI=1S/C24H34N2O2/c1-2-3-4-5-6-7-9-13-22(21-14-10-8-11-15-21)16-12-17-28-24(27)23-18-25-20-26-19-23/h8,10-11,14-15,18-20,22H,2-7,9,12-13,16-17H2,1H3

InChI Key

RXAIFNJRSZACRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCOC(=O)C1=CN=CN=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyltridecyl pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For this compound, the specific reactants would include a phenyl-substituted aldehyde, a tridecyl-substituted β-keto ester, and urea. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid and heated to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Phenyltridecyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenyltridecyl pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyltridecyl pyrimidine-5-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins, disrupting cellular processes such as proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-5-Carboxylate Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of pyrimidine-5-carboxylates are heavily influenced by substituents at the C-2, C-4, and ester positions. Key comparisons include:

Key Observations:
  • Target Specificity: Piperazinyl and amino groups at C-2 enhance interactions with enzymes like HDACs or kinases, while sulfonamido groups at C-4 improve bactericidal activity .

Mechanistic Insights

  • Antimalarial Activity: 4-Aminoquinoline-pyrimidine hybrids (e.g., ) accumulate in digestive vacuoles via weak-base trapping. The 4-phenyltridecyl analog may leverage similar mechanisms but with prolonged retention due to its hydrophobic tail .
  • Antimicrobial Action: Ethyl 2-amino-4-chloro derivatives disrupt microbial membranes or inhibit enzymes, whereas sulfonamido derivatives () likely target folate synthesis .
  • Kinase Inhibition : Hybrid compounds (e.g., ) with pyrimidine-5-carboxylate cores inhibit WEE1 kinase, a cancer target. Bulkier substituents like phenyltridecyl may alter binding kinetics or selectivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles
Property 4-Phenyltridecyl Ester Ethyl Ester (e.g., 1b) Methyl Ester (e.g., HDACi)
Molecular Weight ~450–500 g/mol ~300–350 g/mol ~250–300 g/mol
logP (Predicted) >6 ~2–3 ~1–2
Solubility (aq.) Low Moderate High
Synthetic Yield Not reported 70–80% 65–70%
Key Trade-offs:
  • The 4-phenyltridecyl derivative’s high logP may enhance tissue penetration but complicate formulation.
  • Ethyl and methyl esters balance solubility and activity, making them more tractable for oral administration .

Stability and Metabolic Considerations

  • Ring Cleavage: Pyrimidine-5-carboxylates with electron-withdrawing groups (e.g., nitro or amino at C-4) undergo acid-catalyzed ring cleavage, as seen in . The 4-phenyltridecyl group’s steric bulk may mitigate this instability .
  • Metabolism : Longer alkyl chains (e.g., tridecyl) are prone to oxidative metabolism, whereas ethyl esters are hydrolyzed to active acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.